molecular formula C10H11ClO B11763941 1-(5-Chloro-2-ethylphenyl)ethanone

1-(5-Chloro-2-ethylphenyl)ethanone

Cat. No.: B11763941
M. Wt: 182.64 g/mol
InChI Key: OFKBOECJYWKNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-ethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 5-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-ethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-chloro-2-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-ethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products:

    Oxidation: 5-chloro-2-ethylbenzoic acid.

    Reduction: 1-(5-chloro-2-ethylphenyl)ethanol.

    Substitution: 1-(5-amino-2-ethylphenyl)ethanone or 1-(5-mercapto-2-ethylphenyl)ethanone.

Scientific Research Applications

1-(5-Chloro-2-ethylphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(5-chloro-2-ethylphenyl)ethanone

InChI

InChI=1S/C10H11ClO/c1-3-8-4-5-9(11)6-10(8)7(2)12/h4-6H,3H2,1-2H3

InChI Key

OFKBOECJYWKNGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)Cl)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.